molecular formula C12H10ClNO3 B8372609 3-(4-(2-Chloroethyl)phenyl)isoxazole-4-carboxylic acid

3-(4-(2-Chloroethyl)phenyl)isoxazole-4-carboxylic acid

Cat. No. B8372609
M. Wt: 251.66 g/mol
InChI Key: ZUBOSDJOEVEAQS-UHFFFAOYSA-N
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Patent
US07517996B2

Procedure details

Methyl 3-(4-(2-chloroethyl)phenyl)isoxazole-4-carboxylate (1.46 g, 5.49 mmol) was dissolved in THF-water (2:1, 30 ml), lithium hydroxide monohydrate (922 mg, 21.97 mmol) was added, and the mixture was stirred at room temperature for 6 hours. THF was evaporated under reduced pressure, 2N hydrochloric acid was added to weak-acidify the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (1.38 g, 100%).
Name
Methyl 3-(4-(2-chloroethyl)phenyl)isoxazole-4-carboxylate
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
922 mg
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:14]([C:15]([O:17]C)=[O:16])=[CH:13][O:12][N:11]=2)=[CH:6][CH:5]=1.O.[OH-].[Li+]>C1COCC1.O>[Cl:1][CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[C:14]([C:15]([OH:17])=[O:16])=[CH:13][O:12][N:11]=2)=[CH:8][CH:9]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Methyl 3-(4-(2-chloroethyl)phenyl)isoxazole-4-carboxylate
Quantity
1.46 g
Type
reactant
Smiles
ClCCC1=CC=C(C=C1)C1=NOC=C1C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
lithium hydroxide monohydrate
Quantity
922 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was evaporated under reduced pressure, 2N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to weak-acidify the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCCC1=CC=C(C=C1)C1=NOC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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